(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorobenzyl group, a pyrrolidinyl group, and a benzylidene group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidine ring.
Formation of the Benzylidene Group: The benzylidene group is formed by the condensation of an aldehyde with the imidazolidine ring in the presence of a base.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzylidene-imidazolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazolidine ring or the benzylidene group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazolidine ring or benzylidene group.
Reduction: Reduced derivatives with benzyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide: Similar in structure but contains a piperazinyl group instead of a pyrrolidinyl group.
4-[4-(4-chlorobenzyl)-1-piperazinyl]butyl 2’,4’-difluoro[1,1’-biphenyl]-4-yl ether: Contains a piperazinyl group and a difluorobiphenyl group.
Uniqueness
(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-6-2-1-5-16(18)14-25-20(26)19(23-21(25)27)13-15-7-9-17(10-8-15)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2,(H,23,27)/b19-13- |
InChI Key |
YFXRZDLTLYEHBE-UYRXBGFRSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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